tert-Butyl azide

説明

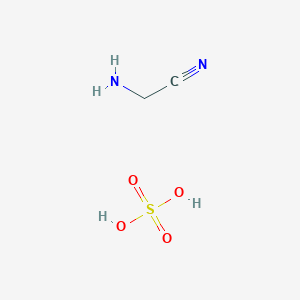

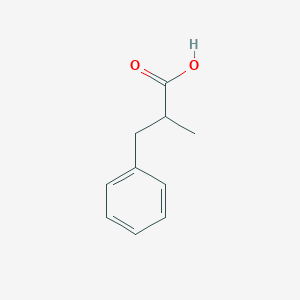

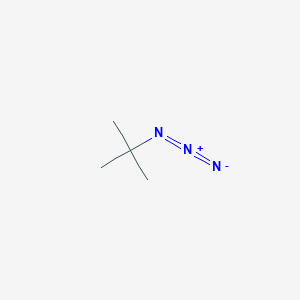

Tert-Butyl azide is a chemical compound with the molecular formula C4H9N3 . It is a reagent containing an azide group and is reactive with alkyne, BCN, DBCO via Click Chemistry .

Synthesis Analysis

The synthesis of tert-Butyl azide can be achieved through a conversion of o-phenylenediamines into benzotriazoles at room temperature using tert-butyl nitrite . The optimized conditions are also well suited for the transformation of sulfonyl and acyl hydrazines into corresponding azides . A novel method has been developed that involves the protection of azido groups with di (tert-butyl) (4- (dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .Molecular Structure Analysis

The molecular structure of tert-butyl azide has been determined by gas-phase electron diffraction and quantum chemical calculations . The HF/6-31G* and B3LYP/6-31G** calculations yielded near Cs symmetry for the tert-butyl group .Chemical Reactions Analysis

The reaction of tert-butyl bromide with azide ion in aqueous solution is proposed to proceed by the following mechanism: (CH3)3CBr(aq) ⇌ (CH3)3C+(aq) +Br−(aq) (CH3)3C+ + N − 3 → (CH3)3CN3(aq) .Physical And Chemical Properties Analysis

Tert-Butyl azide has a molecular formula of C4H9N3, an average mass of 99.134 Da, and a monoisotopic mass of 99.079643 Da . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 1.42, ACD/LogD (pH 5.5) is 1.92, ACD/BCF (pH 5.5) is 16.89, ACD/KOC (pH 5.5) is 263.21, ACD/LogD (pH 7.4) is 1.92, ACD/BCF (pH 7.4) is 16.89, and ACD/KOC (pH 7.4) is 263.21 .科学的研究の応用

Curtius Rearrangement for Boc-Protected Amines : The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This undergoes Curtius rearrangement, leading to tert-butyl carbamate in high yields at low temperature. This method is compatible with a variety of substrates, including malonate derivatives, facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

Hydrohydrazination and Hydroazidation of Olefins : Cobalt- and Manganese-catalyzed hydrohydrazination and hydroazidation of olefins using di-tert-butyl azodicarboxylate and sulfonyl azide are effective for functionalization of various olefins. The alkyl azides obtained are versatile intermediates that can be transformed into free amines or triazoles without isolation (Waser et al., 2006).

Conversion of Alkyl Azides to Alkyl Iodides and Aryl Azides to N-tert-Butyl Anilines : tert-Butyl iodide converts alkyl azides into iodides at room temperature, while aryl azides yield N-t-Bu anilines under the same conditions. This reveals unusual reactivity and proposes a novel mechanism for these transformations (Maury et al., 2012).

Evaluation of tert‐Butyl Isosteres : The study of tert‐butyl group as a common motif in medicinal chemistry, and its alternatives, for drug discovery highlights the importance of understanding the physicochemical and pharmacokinetic properties of tert-butyl and its derivatives (Westphal et al., 2015).

Groebke–Blackburn Reaction with tert-Butyl Isocyanide : tert-Butyl isocyanide serves as a convertible reagent in the Groebke–Blackburn multi-component reactions. The tert-butyl group's removal from the resulting compounds is efficient, demonstrating its utility in complex organic syntheses (Krasavin et al., 2008).

将来の方向性

Azides are widely used in synthetic organic chemistry, pharmaceutical sciences, and materials chemistry . A team of researchers has developed an efficient method to prepare chemical intermediates having protected ‘azido’ groups . This new method could pave the way for the synthesis of a broad range of organonitrogens (amines and triazoles) for industrial applications .

特性

IUPAC Name |

2-azido-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2,3)6-7-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPVVAJDCXHXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159982 | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl azide | |

CAS RN |

13686-33-4 | |

| Record name | tert-Butyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)